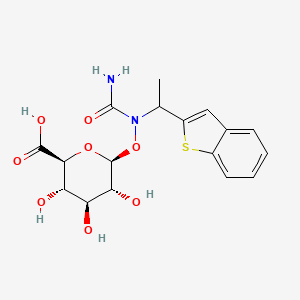
Zileuton O-glucuronide
Vue d'ensemble
Description
Zileuton O-glucuronide is a metabolite of Zileuton, a leukotriene synthesis inhibitor used primarily in the treatment of chronic asthma. Zileuton works by inhibiting the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid . This compound is formed through the glucuronidation of Zileuton, a process that enhances its solubility and facilitates its excretion from the body .
Mécanisme D'action
Target of Action
Zileuton O-glucuronide primarily targets 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid . Leukotrienes are substances that induce numerous biological effects, including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .
Mode of Action
This compound acts by selectively inhibiting 5-lipoxygenase . This inhibition prevents the formation of leukotrienes LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors .
Biochemical Pathways
The inhibition of 5-lipoxygenase by this compound affects the arachidonic acid metabolism pathway . This results in the prevention of leukotriene synthesis, which in turn modulates both tumorigenesis and angiogenesis . The compound’s action also involves the activation of the large-conductance Ca2±activated K+ (BK) channel .
Pharmacokinetics
Zileuton is rapidly absorbed upon oral administration, with a mean time to peak plasma concentration (Tmax) of 1.7 hours and a mean peak level (Cmax) of 4.98 μg/mL . The absolute bioavailability of Zileuton is unknown . Elimination of Zileuton is predominantly via metabolism, with a mean terminal half-life of 2.5 hours .
Result of Action
The inhibition of leukotriene formation by this compound contributes to the relief of symptoms such as inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . Additionally, Zileuton has been shown to prevent angiogenesis by activating the BK channel-dependent apoptotic pathway .
Safety and Hazards
Orientations Futures
Zileuton, from which Zileuton O-glucuronide is derived, is currently approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older . It is also used off-label in patients with aspirin-induced asthma . Research supports the effectiveness of Zileuton in treating patients with chronic obstructive pulmonary disease, upper airway inflammatory conditions, and dermatological conditions such as acne, pruritus in Sjögren-Larsson syndrome, and atopic dermatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Zileuton O-glucuronide involves the enzymatic glucuronidation of Zileuton. This reaction typically occurs in the liver, where Zileuton is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. The reaction conditions include the presence of UDP-glucuronic acid and the enzyme, under physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound would likely involve biotransformation processes using liver microsomes or recombinant enzymes to catalyze the glucuronidation reaction. This method ensures a high yield of the metabolite under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Zileuton O-glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal physiological conditions .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and enzymes such as β-glucuronidase, leading to the cleavage of the glucuronide moiety.
Conjugation: The formation of this compound itself is a conjugation reaction involving glucuronic acid and Zileuton.
Major Products:
Applications De Recherche Scientifique
Zileuton O-glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of Zileuton in the body.
Toxicology: Researchers investigate its role in the detoxification processes and its potential effects on liver function.
Drug Development: Understanding the formation and excretion of this compound helps in designing drugs with better pharmacokinetic profiles.
Comparaison Avec Des Composés Similaires
Montelukast: Another leukotriene receptor antagonist used in asthma treatment.
Zafirlukast: Similar to Montelukast, it blocks leukotriene receptors to prevent asthma symptoms.
Uniqueness: Zileuton O-glucuronide is unique in that it is a direct metabolite of Zileuton, formed through a specific enzymatic process. Unlike Montelukast and Zafirlukast, which act on leukotriene receptors, Zileuton and its metabolite work by inhibiting the synthesis of leukotrienes .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYKQHWQVGZJRJ-UPZRFPAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858570 | |
| Record name | 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141056-63-5 | |
| Record name | Zileuton N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZILEUTON N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Zileuton O-glucuronide being identified as a potential biomarker for depression in ESRD patients?
A1: The studies highlight that this compound showed significant differences in serum levels between ESRD patients with and without depression. [, ] This difference suggests its potential as a biomarker for diagnosing depression in this patient population. Further research is needed to validate its efficacy as a diagnostic tool and to understand the underlying biological mechanisms involved.
Q2: What are the limitations of using this compound as a biomarker based on the current research?
A2: While the research findings are promising, it's crucial to acknowledge the limitations. The studies involved a relatively small sample size. [, ] Larger-scale studies are essential to confirm these findings and to determine the sensitivity and specificity of this compound as a biomarker for depression in ESRD patients. Additionally, research should explore whether other factors, such as medication use or comorbidities, might influence this compound levels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


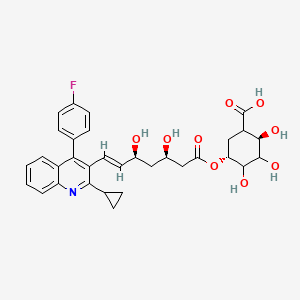

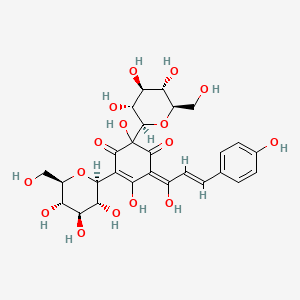
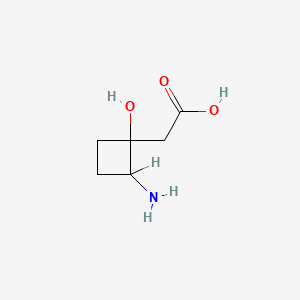
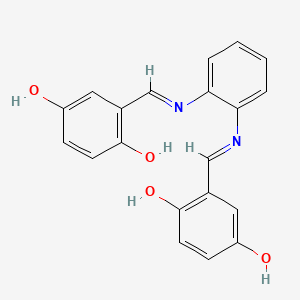
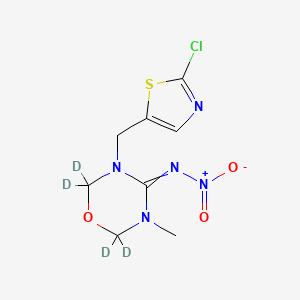
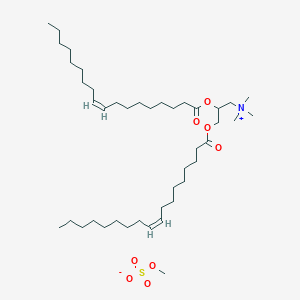


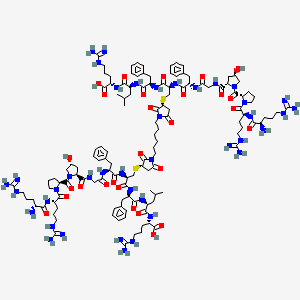
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
